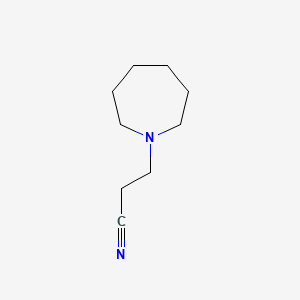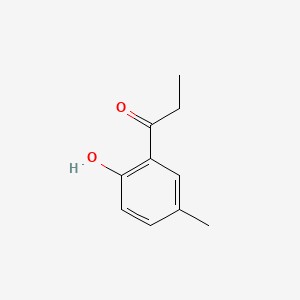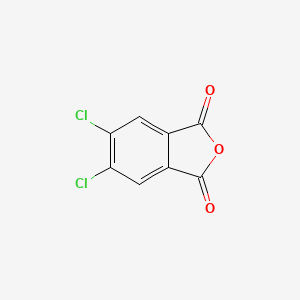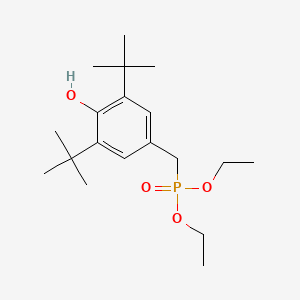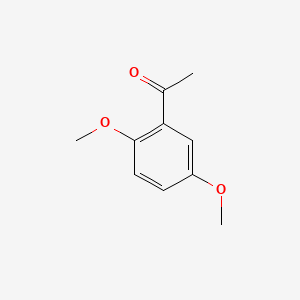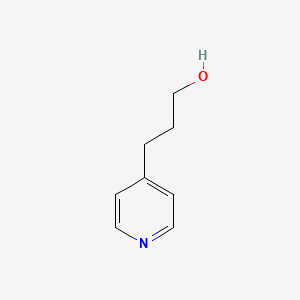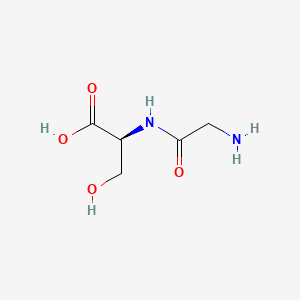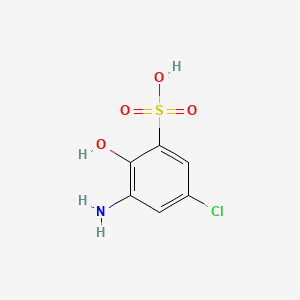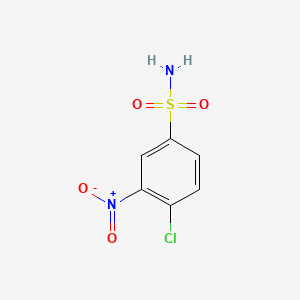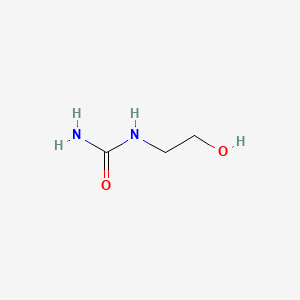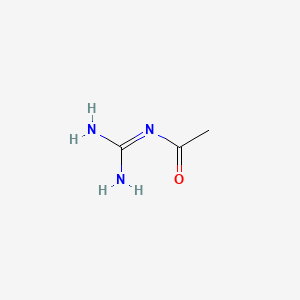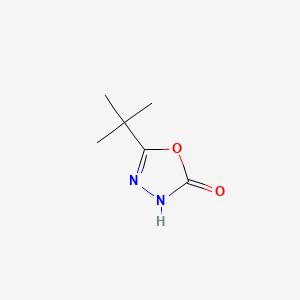
5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one
Descripción general
Descripción
5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one is a derivative of the 1,3,4-oxadiazole family, which is known for its significance in pharmaceutical and pesticide industries. The compound features an isopropyl group attached to the 5-position of the 1,3,4-oxadiazol-2(3H)-one ring system. This structural motif is common in various synthetic intermediates and has been the subject of numerous studies due to its potential applications in medicinal chemistry and agriculture .
Synthesis Analysis
The synthesis of 5-isopropyl-1,3,4-oxadiazol-2(3H)-one, a closely related compound, has been achieved using isobutanoic acid, hydrazine hydrate, and triphosgene as raw materials. The process involves a two-step reaction with careful consideration of factors such as the water-carrying agent, drop temperature of triphosgene, acid-binding agent, and molar ratio. The optimized conditions led to a total yield of 73.9% with a purity of 99%, demonstrating a simple and economical process suitable for industrial production .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The substitution at the 5-position, such as the isopropyl group, can significantly influence the physical and chemical properties of the compound. In related studies, the structure of 1,2,5-oxadiazole derivatives has been confirmed using techniques like single-crystal X-ray analysis, which provides detailed insights into the arrangement of atoms within the molecule .
Chemical Reactions Analysis
1,3,4-Oxadiazole derivatives participate in various chemical reactions. For instance, the synthesis of 2-(substituted-phenyl)-5-(aminomethyl)- and (thiomethyl)-1,3,4-oxadiazoles from chloromethyl derivatives has been reported, with high yields. These compounds can undergo selective oxidation to form sulfinylmethyl and sulfonylmethyl derivatives under mild conditions using dimethyldioxirane . Additionally, the rearrangement of isoxazole-hydroxamic acids into 1,2,5-oxadiazoles has been observed, indicating the versatility of oxadiazole compounds in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The stability of the oxadiazole ring system under acidic or basic conditions, as well as its resistance to various reagents commonly used in organic synthesis, has been noted. For example, 3-methyl-4H-[1,2,4]-oxadiazol-5-one has been shown to be stable under non-aqueous conditions and can be deprotected to release free acetamidine through mild reduction or alkaline hydrolysis . These properties make 1,3,4-oxadiazole derivatives valuable as synthons in the development of more complex molecules.
Aplicaciones Científicas De Investigación
Antimicrobial and Anti-Proliferative Activities
1,3,4-Oxadiazoles, including derivatives of 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one, have been synthesized with antimicrobial and anti-proliferative activities. These compounds show inhibitory activity against pathogenic bacteria and fungi, such as Candida albicans, and have displayed broad-spectrum antibacterial activities. Additionally, they exhibit anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular, epithelioid carcinoma, and breast cancer cells (Al-Wahaibi et al., 2021).
Synthesis as Pharmaceutical Intermediates
The compound has been synthesized as an important intermediate in the production of pesticides and pharmaceuticals. A study has outlined the synthesis process using isobutanoic acid, hydrazine hydrate, and triphosgene, achieving high purity and yield. This process is highlighted for its simplicity and economic viability, making it suitable for industrial production (Li Ling-la, 2015).
Anti-inflammatory and Anti-enzymatic Properties
Several derivatives of 1,3,4-oxadiazoles have been explored for their anti-inflammatory and anti-enzymatic properties. Some of these compounds have demonstrated potent activity against gram-negative and gram-positive bacteria, and moderate inhibitory effects on enzymes like α-chymotrypsin. This research underscores the potential of 1,3,4-oxadiazoles in developing new antibacterial agents and enzyme inhibitors (Siddiqui et al., 2014).
Corrosion Inhibition
1,3,4-Oxadiazole derivatives have been studied for their corrosion inhibition properties, particularly in protecting mild steel in acidic environments. They form a protective layer on the steel surface, exhibiting mixed-type inhibition behavior. These properties are significant in industrial applications where corrosion resistance is crucial (Ammal et al., 2018).
Synthesis and Applications in Material Science
The synthesis of 1,3,4-oxadiazoles, including 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one, has widespread applications in material science. These compounds have been used in creating diverse biological properties, including antibacterial, antifungal, and anticancer activities. Their applications extend to the development of materials for electronics and other industrial uses (Zarei & Rasooli, 2017).
Safety And Hazards
Direcciones Futuras
Future research on 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of this compound and its potential applications.
Propiedades
IUPAC Name |
5-tert-butyl-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-6(2,3)4-7-8-5(9)10-4/h1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYYZFFSCOVWIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10221401 | |
| Record name | 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10221401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one | |
CAS RN |
7120-86-7 | |
| Record name | 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7120-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007120867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10221401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.658 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



